Cas no 19773-24-1 (Peimisine)

Peimisine structure
Peimisine structure
Product Name:Peimisine
CAS-nummer:19773-24-1
MF:C27H41NO3
MW:427.619348287582
MDL:MFCD30207851
CID:95027
PubChem ID:161294
Update Time:2025-04-18

Peimisine Chemische en fysische eigenschappen

Naam en identificatie

    • peimisine
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR) - 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b - octadecahydro-3-hydroxy-3',6',10,11b-tetraMethylspiro [9H-benzo[a]fluorene-9,2'(3'H)- furo[3,2-b]pyridin]-5(6H)-one
    • (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
    • 11-Deoxo-6-oxo-5α,6-dihydrojervine
    • Ebeiensine
    • (23R)-17,23-epoxy-
    • (23R)-17,23-Epoxy-3β-hydroxy-5α-veratr-12-en-6-on
    • (23R)-17,23-epoxy-3β-hydroxy-5α-veratr-12-en-6-one
    • Spiro[9H-benzo[a]fluorene-9,2
    • (3β)-17,23-Epoxy-3-hydroxy veratraMan-6(5H)-one
    • (3'Ar,4aR,6aS,6bR,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,
    • 139893-27-9
    • Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta,5alpha,23beta)-
    • DTXSID10930647
    • CHEBI:184086
    • MFCD30207851
    • AS-75344
    • 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-5-one
    • Pemissine
    • Veratraman-6(5H)-one, 17,23-epoxy-3-hydroxy-, (3beta)-
    • AC-34008
    • 1ST178246
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5,5',6,6',6a,6b,7,7',7'a,8,11,11a,11b-icosahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
    • NS00094278
    • CS-3730
    • KYELXPJVGNZIGC-GKFGJCLESA-N
    • 19773-24-1
    • HY-N0214
    • Peimissine
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one, 1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethyl-, (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
    • SCHEMBL20544867
    • AKOS015888866
    • DA-56673
    • (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
    • (-)-Ebeiensine
    • CHEMBL5421068
    • FP26783
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',10,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one
    • (2'R,3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,11aS,11bR)-1,2,3,3'a,4,4',4a,5',6',6a,6b,7,7',7'a,8,11,11a,11b-octadecahydro-3-hydroxy-3',6',1 0,11b-tetramethylspiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-5(6H)-one;(3b)-17,23-Epoxy-3-hydroxyveratrama
    • DK8227XD8Y
    • 11-Deoxo-6-oxo-5alpha,6-dihydrojervine
    • Peimisine
    • MDL: MFCD30207851
    • Inchi: 1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1
    • InChI-sleutel: KYELXPJVGNZIGC-GKFGJCLESA-N
    • LACHT: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@]21CC[C@@H]1C(=C2C)C[C@@H]2[C@@]3(C)CC[C@@H](C[C@@H]3C(C[C@H]21)=O)O

Berekende eigenschappen

  • Exacte massa: 427.30900
  • Monoisotopische massa: 427.30864417 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 0
  • Complexiteit: 821
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 58.6
  • Moleculair gewicht: 427.6
  • XLogP3: 2.7

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.17
  • Smeltpunt: 270 ºC
  • Kookpunt: 573.0±50.0 °C at 760 mmHg
  • Vlampunt: 300.3±30.1 °C
  • PSA: 58.56000
  • LogboekP: 4.58960

Peimisine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N0214-10mM*1mLinDMSO
Peimisine
19773-24-1 99.51%
10mM*1mLinDMSO
¥1815 2023-07-26
MedChemExpress
HY-N0214-5mg
Peimisine
19773-24-1 99.51%
5mg
¥1650 2024-05-24
MedChemExpress
HY-N0214-10mg
Peimisine
19773-24-1 99.51%
10mg
¥2475 2024-05-24
S e l l e c k ZHONG GUO
S0907-1mg
Peimisine
19773-24-1
1mg
¥1629.81 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P115733-20mg
Peimisine
19773-24-1 ,≥98%
20mg
¥5933.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P115733-5mg
Peimisine
19773-24-1 ,≥98%
5mg
¥2080.90 2023-09-01
ChemFaces
CFN98144-20mg
Peimisine
19773-24-1 >=98%
20mg
$288 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0331-20mg
Peimisine
19773-24-1 HPLC≥98%
20mg
¥1900元 2023-09-15
DC Chemicals
DCB-030-20 mg
peimisine
19773-24-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BP1074-20mg
Peimisine
19773-24-1 98%
20mg
$96 2023-09-20
Aanbevolen leveranciers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk